p-Nitrophenyl β-D-Cellotetraoside
p-Nitrophenyl β-D-Cellotetraoside
4-Nitrophenyl β-D-cellotetraoside is small molecule cellulose mimic that consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds. An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit. 4-Nitrophenyl β-D-cellotetraoside is employed in cellulose degradation studies to determine the specificity of cellulases. The defined, small, and soluble structure of 4-nitrophenyl β-D-cellotetraoside makes it well suited for these studies. Its fragmentation pattern after enzymatic digestion can be analyzed by TLC or by release of 4-nitrophenol which exhibits strong absorbance at 395 nm in alkaline solution.
Brand Name:
Vulcanchem
CAS No.:
129411-62-7
VCID:
VC0013781
InChI:
InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1
SMILES:
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
Molecular Formula:
C30H45NO23
Molecular Weight:
787.674
p-Nitrophenyl β-D-Cellotetraoside
CAS No.: 129411-62-7
Reference Standards
VCID: VC0013781
Molecular Formula: C30H45NO23
Molecular Weight: 787.674
CAS No. | 129411-62-7 |
---|---|
Product Name | p-Nitrophenyl β-D-Cellotetraoside |
Molecular Formula | C30H45NO23 |
Molecular Weight | 787.674 |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1 |
Standard InChIKey | NPSLEEASXYBLOE-HGEVGGQQSA-N |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Appearance | Assay:≥99%A solid |
Description | 4-Nitrophenyl β-D-cellotetraoside is small molecule cellulose mimic that consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds. An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit. 4-Nitrophenyl β-D-cellotetraoside is employed in cellulose degradation studies to determine the specificity of cellulases. The defined, small, and soluble structure of 4-nitrophenyl β-D-cellotetraoside makes it well suited for these studies. Its fragmentation pattern after enzymatic digestion can be analyzed by TLC or by release of 4-nitrophenol which exhibits strong absorbance at 395 nm in alkaline solution. |
Synonyms | 4-Nitrophenyl O-β-D-Glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-β-D-glucopyranoside; |
PubChem Compound | 52940099 |
Last Modified | Nov 11 2021 |
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